

# Spectroscopic Characterization of Methyl 2-amino-5-bromoisonicotinate: A Technical Guide

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## Compound of Interest

Compound Name:	Methyl 2-amino-5-bromoisonicotinate
Cat. No.:	B1328700

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Methyl 2-amino-5-bromoisonicotinate**. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). To offer a tangible reference, a comparative analysis with the closely related isomer, Methyl 2-amino-5-bromonicotinate, is included where data is available. This guide also furnishes detailed, generalized experimental protocols for acquiring high-quality spectroscopic data for small organic molecules, alongside a logical workflow for spectroscopic analysis.

## Introduction

**Methyl 2-amino-5-bromoisonicotinate** is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount, and this is primarily achieved through a combination of spectroscopic techniques. This guide focuses on the three cornerstone methods of spectroscopic analysis: NMR, IR, and MS, to provide a foundational understanding of the expected spectral characteristics of **Methyl 2-amino-5-bromoisonicotinate**.

Chemical Structure:

- Compound Name: **Methyl 2-amino-5-bromoisonicotinate**
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 231.05 g/mol
- CAS Number: 882499-87-8

## Predicted and Comparative Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield publicly available experimental NMR, IR, and MS spectra for **Methyl 2-amino-5-bromoisonicotinate**. Therefore, the following sections provide predicted data based on the compound's structure and comparative data from its isomer, Methyl 2-amino-5-bromonicotinate, where available.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

#### 2.1.1. Predicted <sup>1</sup>H NMR Data

The proton NMR spectrum of **Methyl 2-amino-5-bromoisonicotinate** is expected to show three distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons.

| Predicted <sup>1</sup>H NMR Data for **Methyl 2-amino-5-bromoisonicotinate** | | :--- | :--- | :--- | :--- | |  
Proton Assignment | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | | H-3 | ~6.7 - 6.9 | Singlet | 1H | | H-6 | ~8.0 - 8.2 | Singlet | 1H | | -NH<sub>2</sub> | ~5.0 - 6.0 | Broad Singlet | 2H | | -OCH<sub>3</sub> | ~3.8 - 4.0 | Singlet | 3H |

#### 2.1.2. Predicted <sup>13</sup>C NMR Data

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

| Predicted  $^{13}\text{C}$  NMR Data for **Methyl 2-amino-5-bromoisonicotinate** || :--- | :--- | | Carbon Assignment | Predicted Chemical Shift ( $\delta$ , ppm) || C=O (ester) | ~165 - 170 || C-2 | ~158 - 162 || C-6 | ~148 - 152 || C-4 | ~140 - 145 || C-5 | ~105 - 110 || C-3 | ~108 - 112 || -OCH<sub>3</sub> | ~52 - 55 |

Comparative Example: Experimental NMR Data for Methyl 2-amino-5-bromonicotinate

The following data for the constitutional isomer, Methyl 2-amino-5-bromonicotinate, is provided for illustrative purposes. Note the differences in expected splitting patterns and chemical shifts due to the different substitution pattern on the pyridine ring.

| Experimental  $^1\text{H}$  NMR Data for Methyl 2-amino-5-bromonicotinate (in DMSO-d<sub>6</sub>) || :--- | :--- | :-- | :--- | :--- | | Proton Assignment | Chemical Shift ( $\delta$ , ppm) | Multiplicity | J (Hz) | Integration || H-6 | 8.24 | Doublet | 2.4 | 1H | | H-4 | 8.21 | Doublet | 2.4 | 1H | | -NH<sub>2</sub> | 6.68 - 6.19 | Broad Singlet | - | 2H | | -OCH<sub>3</sub> | 3.89 | Singlet | - | 3H |

| Experimental  $^{13}\text{C}$  NMR Data for Methyl 2-amino-5-bromonicotinate (in DMSO-d<sub>6</sub>) || :--- | :--- | | Carbon Assignment | Chemical Shift ( $\delta$ , ppm) || C=O (ester) | 166.6 || C-2 | 158.0 || C-6 | 154.4 || C-4 | 142.0 || C-3 | 107.5 || C-5 | 106.1 || -OCH<sub>3</sub> | 52.4 |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Methyl 2-amino-5-bromoisonicotinate** is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Br bonds.

| Expected Characteristic IR Absorptions for **Methyl 2-amino-5-bromoisonicotinate** || :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm<sup>-1</sup>) || Amine (-NH<sub>2</sub>) | N-H Stretch | 3300 - 3500 (two bands) || Aromatic C-H | C-H Stretch | 3000 - 3100 || Methyl (-CH<sub>3</sub>) | C-H Stretch | 2850 - 3000 || Ester (C=O) | C=O Stretch | 1700 - 1730 || Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 || Ester (C-O) | C-O Stretch | 1100 - 1300 || C-Br Bond | C-Br Stretch | 500 - 600 |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methyl 2-amino-5-bromoisonicotinate**, the mass spectrum would be

expected to show a molecular ion peak and characteristic isotopic peaks due to the presence of bromine.

| Expected Mass Spectrometry Data for **Methyl 2-amino-5-bromoisonicotinate** | | :--- | :--- | |  
Ion | Expected m/z | | [M]<sup>+</sup> (with <sup>79</sup>Br) | 230 | | [M]<sup>+</sup> (with <sup>81</sup>Br) | 232 | | [M-OCH<sub>3</sub>]<sup>+</sup> | 199 / 201 | |  
[M-COOCH<sub>3</sub>]<sup>+</sup> | 171 / 173 |

The presence of bromine (with its two isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in nearly a 1:1 ratio) will result in a characteristic M and M+2 pattern for all bromine-containing fragments.

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds. Instrument-specific parameters may require optimization.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The sample should be fully dissolved.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
  - Acquire a <sup>13</sup>C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C. A relaxation delay of 2-5 seconds is recommended.
  - Further 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to elucidate detailed structural connectivity.

## Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

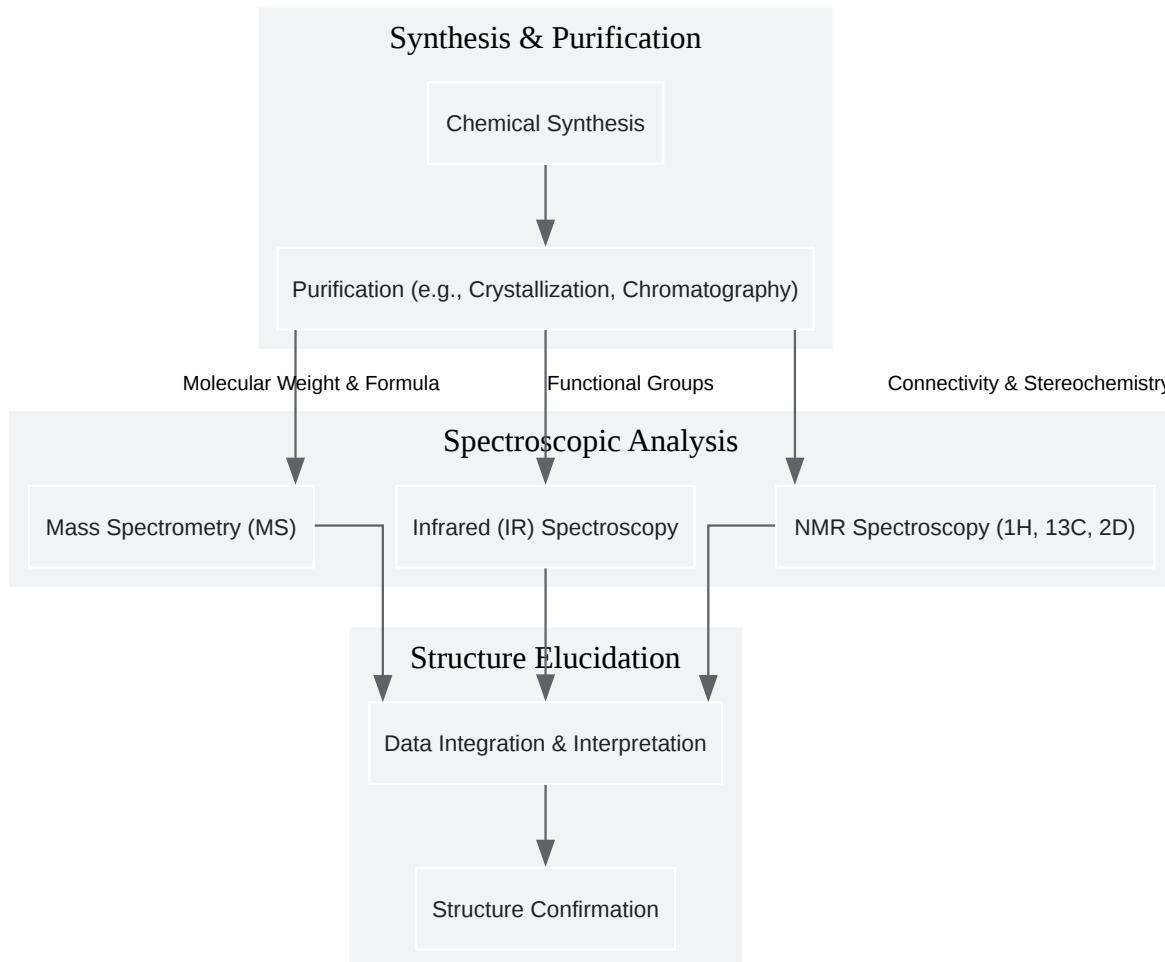
- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Place the mixture into a pellet die and apply pressure to form a transparent pellet.
- Data Acquisition:
  - Record a background spectrum of a blank KBr pellet.
  - Place the sample pellet in the instrument's sample holder and record the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
  - Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to make a stock solution of approximately 1 mg/mL.
  - Dilute the stock solution to a final concentration of around 1-10  $\mu\text{g}/\text{mL}$ .
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . The mass range should be set to scan beyond the expected molecular weight.
  - Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

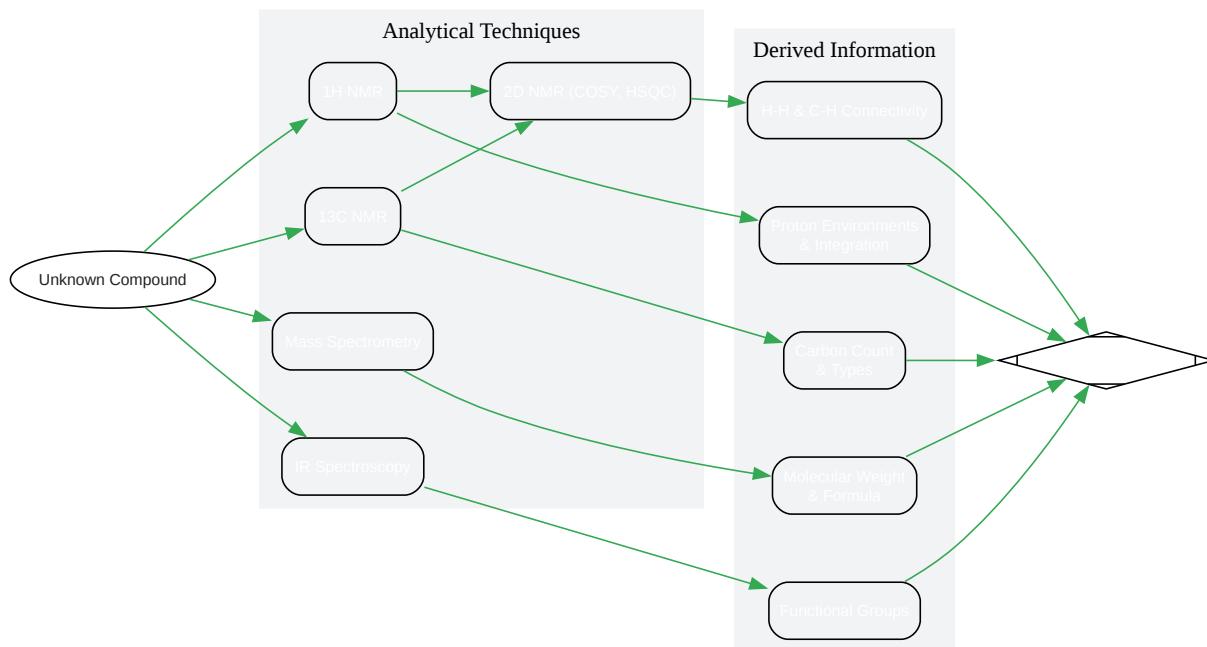
## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different analytical techniques for structural elucidation.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



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Caption: Logical relationships between spectroscopic techniques and the structural information derived from them.

## Conclusion

While experimental spectroscopic data for **Methyl 2-amino-5-bromoisonicotinate** is not currently widespread in the public domain, this technical guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer researchers and scientists a solid starting point for the synthesis and analysis of this compound. The comparative data from its isomer serves as a useful

benchmark, highlighting the subtleties in spectroscopic data that arise from structural differences. As research into this and related compounds continues, it is anticipated that experimental data will become more readily available, further refining our understanding of its chemical properties.

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